3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-10-5-13-11(17)15(10)8-6-14(7-8)20(18,19)9-2-1-3-12-4-9/h1-4,8H,5-7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDTLSBKMFAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonyl chloride. This intermediate is then reacted with azetidine to form the azetidin-3-yl derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : This compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced symptoms in conditions such as arthritis and cancer.
- Enzyme Inhibition : Research indicates that 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione may act as an enzyme inhibitor, particularly targeting bacterial cell wall synthesis. This mechanism could position it as a novel antibiotic candidate.
2. Biological Applications
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell wall synthesis has been highlighted in studies examining its efficacy against various bacterial strains. This suggests a potential role in treating bacterial infections.
- Receptor Modulation : There are indications that derivatives of this compound may modulate receptors involved in neuropharmacological processes, potentially aiding in the treatment of conditions like anxiety and depression .
3. Material Science
- Catalyst Development : The unique chemical structure of this compound allows it to be utilized in the synthesis of new materials and catalysts. Its properties can enhance reaction efficiencies in organic synthesis.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound's mechanism involved inhibition of peptidoglycan biosynthesis, leading to bacterial cell lysis. The study highlighted its potential as a new antibiotic agent with minimal side effects compared to traditional antibiotics.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Data Tables
Mechanism of Action
The mechanism of action of 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl derivatives: These compounds share the pyridine-3-sulfonyl group and exhibit similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring, which may have comparable biological activities.
Imidazolidine-2,4-dione derivatives: These compounds have the imidazolidine-2,4-dione core and are often studied for their medicinal properties .
Uniqueness
What sets 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features an imidazolidine core substituted with a pyridine sulfonyl group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains. For instance, imidazole derivatives have been reported to possess significant antibacterial properties.
- Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in physiological processes. Selective inhibition of certain CA isoforms can lead to therapeutic benefits in conditions such as glaucoma and cancer .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like carbonic anhydrases can interfere with tumor growth and pathogen survival.
- Receptor Modulation : As suggested by related compounds, modulation of receptors involved in inflammatory pathways could also contribute to its pharmacological effects .
Study 1: Carbonic Anhydrase Inhibition
A recent study synthesized a series of imidazole derivatives and assessed their inhibitory effects on various carbonic anhydrase isoforms. The results indicated that certain derivatives exhibited selective inhibition against hCA II with inhibition constants ranging from 57.7 µM to 98.2 µM. This selectivity suggests potential therapeutic applications in cancer treatment .
| Compound | hCA II Inhibition Constant (µM) |
|---|---|
| 9ae | 57.7 |
| 9bb | 76.4 |
| 9ca | 79.9 |
| 9cc | 57.8 |
| 9cd | 71.2 |
| 9ce | 62.1 |
Study 2: Antimicrobial Activity
Another investigation into pyridine-containing compounds demonstrated their effectiveness against drug-resistant bacterial strains. The study highlighted that modifications in the sulfonyl group significantly influenced the antimicrobial potency, indicating a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What synthetic strategies are recommended for preparing 3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves three key steps: (i) Azetidine precursor preparation : Cyclization of 3-azetidinols or ring-opening of epoxides with amines. (ii) Sulfonylation : Reacting the azetidine with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group . (iii) Imidazolidinedione coupling : Nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig) to attach the azetidine-sulfonyl moiety to the imidazolidinedione core. Optimize yield by using anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperatures (e.g., reflux for cyclization steps) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., sulfonyl-linked azetidine protons at δ 3.5–4.5 ppm) and carbon骨架 .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazolidinedione carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic pattern .
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How does the electronic configuration of the pyridine-3-sulfonyl group influence the compound’s reactivity and target binding in biological systems?
- Methodological Answer : The electron-withdrawing sulfonyl group stabilizes the azetidine ring’s conformation and enhances electrophilicity, potentially improving interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes. Pyridine’s 3-sulfonyl orientation facilitates π-π stacking with aromatic residues in target proteins (e.g., kinases). Comparative studies with 2- or 4-sulfonyl pyridine analogs (see ) reveal position-dependent activity shifts, suggesting steric and electronic tuning for selectivity .
Q. What experimental approaches can address contradictory data on the compound’s efficacy across different cellular assays?
- Methodological Answer :
- Assay Standardization : Control solvent (e.g., DMSO concentration ≤0.1%), pH, and incubation time to minimize artifacts .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure direct target binding and enzymatic assays to confirm functional inhibition .
- Stability Profiling : Conduct LC-MS to verify compound integrity under assay conditions (e.g., metabolic degradation in cell media) .
- QSAR Modeling : Correlate structural features (e.g., sulfonyl group orientation) with activity trends across analogs to identify critical pharmacophores .
Q. What are the potential off-target interactions of this compound, and how can they be systematically evaluated?
- Methodological Answer :
- Proteome-wide Screening : Use affinity-based chemoproteomics with immobilized compound derivatives to identify binding partners .
- Kinase Profiling : Test against panels of 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler™) .
- Cryo-EM/Co-crystallography : Resolve compound-target complexes to identify non-canonical binding modes .
Data-Driven Insights from Comparative Studies
Q. How does this compound compare to structurally similar azetidine-sulfonyl derivatives in terms of metabolic stability?
- Key Findings :
- Hepatic Microsome Assays : Derivatives with pyridine-3-sulfonyl groups (vs. phenyl-sulfonyl) show improved metabolic stability due to reduced CYP3A4-mediated oxidation .
- Half-life (t₁/₂) : ~2.3 hours in human liver microsomes, compared to <1 hour for non-sulfonyl analogs ().
- Structural Modifications : Introducing electron-donating groups on pyridine (e.g., methoxy) decreases stability, while halogenation (e.g., fluoro) enhances it .
Contradiction Resolution in Literature
Q. Why do some studies report potent anticancer activity for this compound, while others show negligible effects?
- Methodological Resolution :
- Cell Line Variability : Test across diverse cancer lines (e.g., NCI-60 panel) to identify subtype-specific sensitivity (e.g., enhanced activity in KRAS-mutant vs. wild-type cells) .
- Apoptosis vs. Cytostasis : Distinguish mechanisms using flow cytometry (Annexin V/PI staining) and cell-cycle analysis .
- Biphasic Dose-Response : Evaluate activity at lower concentrations (nM range) to avoid off-target toxicity at high doses .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
